Diactinium trioxide

Beschreibung

Diactinium trioxide (Ac₂O₃) is a binary oxide of the rare radioactive element actinium (Ac). It is synthesized by igniting actinium oxalate, which is precipitated from actinium nitrate solutions . The compound’s elemental composition is dominated by actinium (90.44%) due to its high atomic mass, with oxygen constituting the remaining 9.56% (Table 1) .

Eigenschaften

CAS-Nummer |

12002-61-8 |

|---|---|

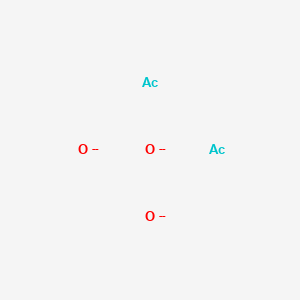

Molekularformel |

Ac2O3 Ac2O3-6 |

Molekulargewicht |

502.054 g/mol |

IUPAC-Name |

actinium;oxygen(2-) |

InChI |

InChI=1S/2Ac.3O/q;;3*-2 |

InChI-Schlüssel |

MAPOZTWVBAGEOP-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Ac].[Ac] |

Kanonische SMILES |

[O-2].[O-2].[O-2].[Ac].[Ac] |

Andere CAS-Nummern |

12002-61-8 |

Synonyme |

diactinium trioxide |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Acid-Base Reactions

Diactinium trioxide reacts vigorously with hydrohalic acids and hydrogen sulfide, forming corresponding actinium salts:

These reactions highlight Ac₂O₃’s amphoteric nature, though it predominantly behaves as a base due to its large ionic radius and noble gas electron configuration.

Reactions with Sulfur and Carbon Compounds

Diactinium trioxide participates in redox and metathesis reactions with sulfur- and carbon-based reagents:

-

Reaction with aluminum bromide :

This solid-state reaction produces actinium(III) bromide . -

Decomposition of actinium oxalate :

The oxalate salt decomposes upon heating, releasing carbon oxides .

Coordination Chemistry and Ligand Interactions

Studies using fluorescence spectroscopy and X-ray absorption spectroscopy (XAS) reveal:

-

Preference for oxygen donors : Ac³⁺ shows low affinity for nitrogen-rich ligands (e.g., macrocyclic amines) but interacts strongly with oxygen donors like sulfone groups .

-

Fluorescent sensor studies : The dansyl-based ligand Ds-DOTAM exhibits a red shift in UV-vis spectra upon Ac³⁺ binding, indicating electrostatic stabilization of the LUMO .

-

XAS insights : EXAFS data for Ac³⁺ in ammonium acetate buffer suggest coordination numbers and interatomic distances similar to La³⁺, though structural details remain under investigation .

Solubility and Hydrolysis Behavior

Ac₂O₃’s solubility is governed by hydrolysis and colloidal formation:

Vergleich Mit ähnlichen Verbindungen

Table 1: Elemental Composition of Ac₂O₃

| Element | Percentage (%) |

|---|---|

| Ac | 90.44 |

| O | 9.56 |

Ac₂O₃ exhibits a crystalline structure, likely analogous to lanthanide trioxides (e.g., La₂O₃), though detailed crystallographic data remains sparse due to actinium’s scarcity and radioactivity. Isotopic analysis of Ac₂O₃ reveals a pattern dominated by <sup>227</sup>Ac (t₁/₂ = 21.8 years), with minor contributions from decay products . Its applications are primarily academic, focusing on nuclear chemistry and actinide behavior studies.

Comparison with Similar Compounds

Structural and Compositional Differences

Titanium Dioxide (TiO₂)

TiO₂ is a widely studied transition metal oxide with three primary polymorphs: rutile, anatase, and brookite. Unlike Ac₂O₃, which is actinide-based, TiO₂ is a group IV oxide with Ti constituting ~59.9% and O ~40.1% by mass. It is synthesized via sol-gel methods, hydrothermal processes, or flame pyrolysis , contrasting with Ac₂O₃’s combustion-based synthesis.

Table 2: Key Differences Between Ac₂O₃ and TiO₂

Lanthanum Trioxide (La₂O₃)

La₂O₃, a lanthanide trioxide, shares a hexagonal crystal structure (as inferred for Ac₂O₃) but differs in stability and reactivity. La₂O₃ reacts readily with moisture to form hydroxides, whereas Ac₂O₃’s behavior is less documented due to handling challenges .

Functional and Industrial Relevance

- Ac₂O₃: Limited to specialized nuclear research (e.g., actinide fuel cycles or isotope production) due to radioactivity and scarcity .

- TiO₂ : Extensively used in photocatalysis, solar cells, and coatings due to its optoelectronic properties and chemical stability .

Challenges in Comparative Studies

Q & A

Advanced Research Question

- Hybrid DFT-MD simulations : Integrate ab initio molecular dynamics (AIMD) to model radiation-induced defect formation .

- Phonon dispersion calculations : Assess lattice stability at high pressures using quasi-harmonic approximations .

- Validation against experimental data : Compare simulated X-ray diffraction patterns with high-pressure synchrotron data .

What methodologies ensure reproducibility in electrochemical studies of Ac₂O₃-based electrodes?

Basic Research Question

- Electrode fabrication : Standardize ink preparation (e.g., Ac₂O₃:PVDF:carbon = 70:20:10 wt%) and coating thickness (e.g., 100 µm) .

- Reference electrodes : Use Hg/HgO in alkaline media or Ag/AgCl in acidic conditions to minimize potential drift .

- Impedance spectroscopy : Perform Nyquist plots at open-circuit voltage to distinguish charge-transfer resistance from diffusion effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.